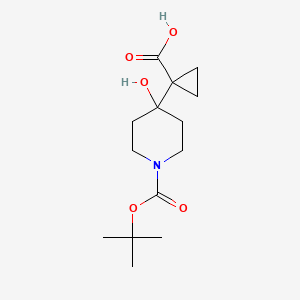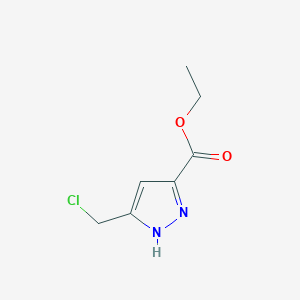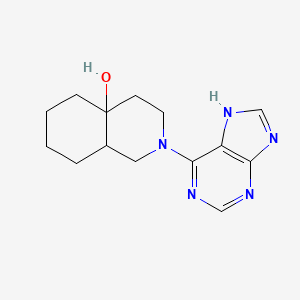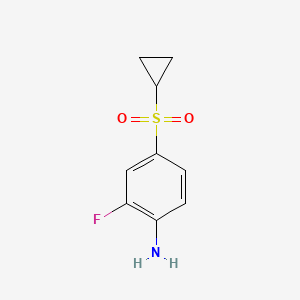
4-(Cyclopropylsulfonyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Sulfonated Derivatives
Research on sulfonated derivatives of fluoroaniline, such as the work by Courtin (1982) on the synthesis of sulfonated derivatives of 4-Fluoroaniline, highlights the importance of these compounds in developing new chemical entities with potential applications in dye synthesis, pharmaceuticals, and advanced materials. Such methodologies could be applicable to 4-(Cyclopropylsulfonyl)-2-fluoroaniline for creating novel compounds with unique properties [Courtin, 1982].
Antitumor Applications
The synthesis of antitumor compounds using fluoroaniline derivatives, as reported by McCarroll et al. (2007), where sulfonamides underwent reactions to produce compounds with selective inhibition of cancer cell lines, indicates the potential of fluoroaniline derivatives in medicinal chemistry. This suggests that 4-(Cyclopropylsulfonyl)-2-fluoroaniline could serve as a precursor in synthesizing novel antitumor agents [McCarroll et al., 2007].
Biochemical Research and Protein Engineering
The development of genetically encoded unnatural amino acids for protein engineering, as demonstrated by Liu et al. (2021), where fluorosulfonyloxybenzoyl-l-lysine was used for expansive covalent bonding of proteins, points towards the utility of fluoroaniline derivatives in biochemical research. This innovative approach opens avenues for using derivatives of 4-(Cyclopropylsulfonyl)-2-fluoroaniline in similar applications, enhancing protein study tools and therapeutic strategies [Liu et al., 2021].
Advanced Material Synthesis
In the field of materials science, the synthesis and application of polymers and composite materials using fluoroaniline derivatives are significant. For instance, the preparation of polyfluoroanilines for various applications showcases the role of these compounds in developing new materials with desirable electrical, optical, and mechanical properties. Similar research paths could be explored with 4-(Cyclopropylsulfonyl)-2-fluoroaniline, contributing to advancements in functional materials and coatings [Kwon et al., 1997].
Chemical Biology and Molecular Pharmacology
The exploration of sulfonyl fluorides in chemical biology, as evidenced by Xu et al. (2019) in the development of synthetic methods for sulfonyl fluorides, underscores the significance of such compounds in drug discovery and molecular pharmacology. These findings suggest the potential for 4-(Cyclopropylsulfonyl)-2-fluoroaniline in creating novel bioactive molecules or as a tool in chemical biology research [Xu et al., 2019].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPVTWZOVUFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147558-09-5 |
Source


|
| Record name | 4-(cyclopropanesulfonyl)-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-fluorophenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2572935.png)
![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572938.png)
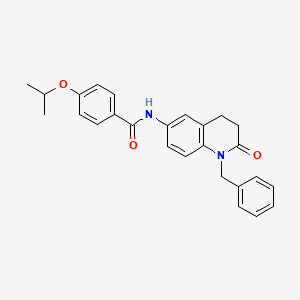

![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)
![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)
![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)
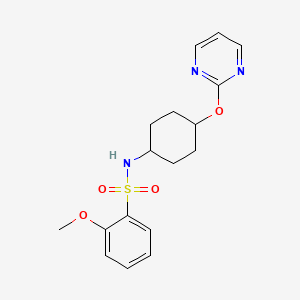
![N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572949.png)

